Phytolaccagenin
Overview
Description
Phytolaccagenin is a triterpenoid saponin, a type of chemical compound found in various plants, particularly in the Phytolaccaceae family. It is known for its antifungal, anti-inflammatory, and low toxicity properties . This compound is an active component of Radix Phytolaccae, which has been used in traditional medicine for its therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytolaccagenin can be extracted from the roots of Phytolacca acinosa and Phytolacca americana using optimized extraction methods. One effective method is the ultrasound-assisted extraction using a mixture of ethanol and water (1:1, v/v) with a solvent-to-sample ratio of 1:8. The extraction is performed three times, each for 30 minutes .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant roots using similar methods as described above. The process includes grinding the root material, followed by extraction using ultrasound-assisted or heat reflux methods. The extracted compound is then purified and concentrated for further use .
Chemical Reactions Analysis
Types of Reactions: Phytolaccagenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 11α-hydroxythis compound, 11α-methoxythis compound, and 11-oxo-phytolaccagenin .
Scientific Research Applications
Phytolaccagenin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Medicine: Explored for its potential in treating various diseases due to its low toxicity and bioactivity.
Mechanism of Action
Phytolaccagenin exerts its effects through various molecular targets and pathways. It is known to interact with fungal cell membranes, disrupting their integrity and leading to cell death. Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .
Comparison with Similar Compounds
Phytolaccagenin is unique due to its specific structure and bioactivity. Similar compounds include:
- Phytolaccagenic acid
- 11α-hydroxythis compound
- 11α-methoxythis compound
- 11-oxo-phytolaccagenin
- 2-oxo-phytolaccagenin acid
- Serjanic acid
These compounds share structural similarities but differ in their specific functional groups and bioactivities .
This compound stands out due to its combination of antifungal, anti-inflammatory, and low toxicity properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWWQALTIKOAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939305 | |
Record name | 2,3,23-Trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802-12-6 | |
Record name | Phytolaccagenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,23-Trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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